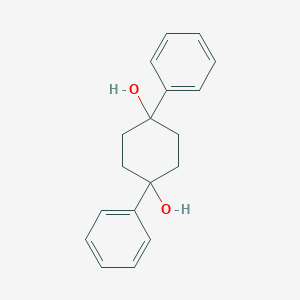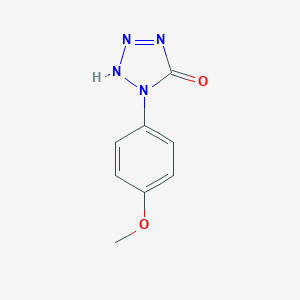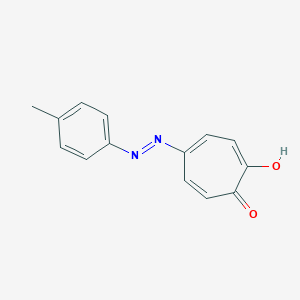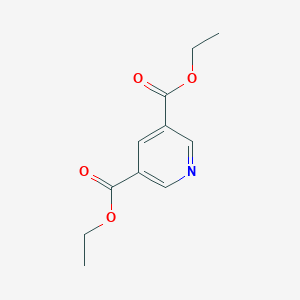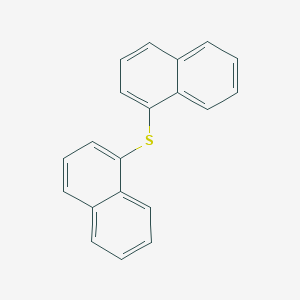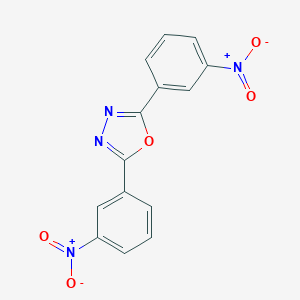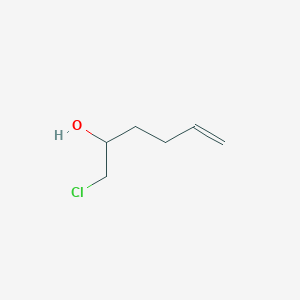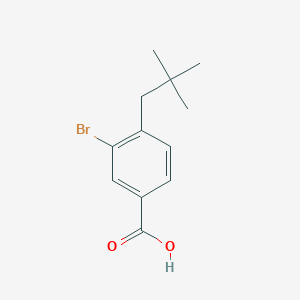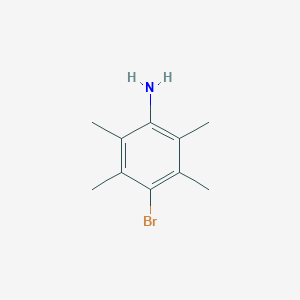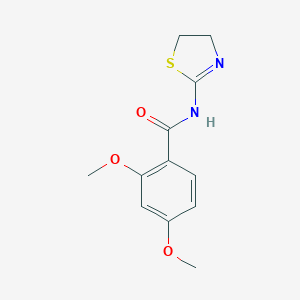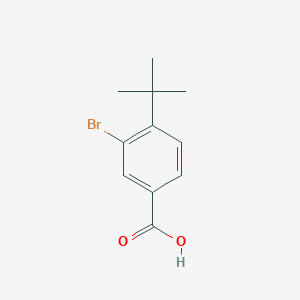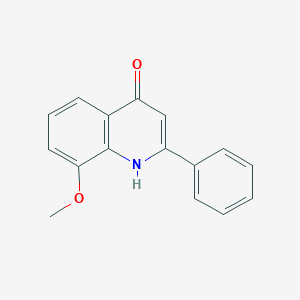
4-Hydroxy-8-methoxy-2-phenylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-8-methoxy-2-phenylquinoline (HMQ) is a synthetic compound that belongs to the family of quinoline derivatives. It has gained attention in recent years due to its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. HMQ has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for use in various laboratory experiments.
Mecanismo De Acción
The exact mechanism of action of 4-Hydroxy-8-methoxy-2-phenylquinoline is not fully understood, but it is believed to act through a number of different pathways. It has been shown to inhibit the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and tissues. Additionally, 4-Hydroxy-8-methoxy-2-phenylquinoline has been shown to inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
4-Hydroxy-8-methoxy-2-phenylquinoline has been shown to have a range of biochemical and physiological effects that make it a promising candidate for use in various laboratory experiments. It has been shown to exhibit potent antioxidant activity, which can help to protect cells and tissues from oxidative damage. Additionally, 4-Hydroxy-8-methoxy-2-phenylquinoline has been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics. 4-Hydroxy-8-methoxy-2-phenylquinoline has also been shown to have anti-inflammatory properties, making it useful in the study of inflammatory diseases such as arthritis and inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Hydroxy-8-methoxy-2-phenylquinoline in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, 4-Hydroxy-8-methoxy-2-phenylquinoline has been shown to exhibit a range of biochemical and physiological effects that make it a useful tool for studying a variety of different diseases and conditions. However, there are also some limitations to using 4-Hydroxy-8-methoxy-2-phenylquinoline in laboratory experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, 4-Hydroxy-8-methoxy-2-phenylquinoline may have off-target effects that could complicate experimental results.
Direcciones Futuras
There are a number of potential future directions for research involving 4-Hydroxy-8-methoxy-2-phenylquinoline. One area of interest is the development of new antibiotics based on 4-Hydroxy-8-methoxy-2-phenylquinoline and other quinoline derivatives. Additionally, 4-Hydroxy-8-methoxy-2-phenylquinoline could be used as a tool for studying the role of oxidative stress in a variety of different diseases and conditions. Finally, further research is needed to fully understand the mechanism of action of 4-Hydroxy-8-methoxy-2-phenylquinoline and its potential off-target effects.
Métodos De Síntesis
4-Hydroxy-8-methoxy-2-phenylquinoline can be synthesized through a multi-step process that involves the reaction of 2-phenyl-1,3-dioxolane with 4-hydroxyquinoline in the presence of a strong acid catalyst. The resulting product is then treated with sodium methoxide to produce 4-Hydroxy-8-methoxy-2-phenylquinoline. The synthesis of 4-Hydroxy-8-methoxy-2-phenylquinoline is relatively straightforward and can be achieved using standard laboratory techniques.
Aplicaciones Científicas De Investigación
4-Hydroxy-8-methoxy-2-phenylquinoline has been used in a variety of scientific research applications due to its unique properties. It has been shown to exhibit potent antioxidant activity, making it useful in the study of oxidative stress and related diseases. 4-Hydroxy-8-methoxy-2-phenylquinoline has also been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics. Additionally, 4-Hydroxy-8-methoxy-2-phenylquinoline has been shown to have anti-inflammatory properties, making it useful in the study of inflammatory diseases such as arthritis and inflammatory bowel disease.
Propiedades
Número CAS |
825620-16-4 |
|---|---|
Fórmula molecular |
C16H13NO2 |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
8-methoxy-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C16H13NO2/c1-19-15-9-5-8-12-14(18)10-13(17-16(12)15)11-6-3-2-4-7-11/h2-10H,1H3,(H,17,18) |
Clave InChI |
ITBOMYQKVMBJAP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1NC(=CC2=O)C3=CC=CC=C3 |
SMILES canónico |
COC1=CC=CC2=C1NC(=CC2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



